molecular formula C7H13NO4 B1663682 Eglu CAS No. 170984-72-2

Eglu

Cat. No.: B1663682
CAS No.: 170984-72-2
M. Wt: 175.18 g/mol
InChI Key: QFYBYZLHPIALCZ-ZETCQYMHSA-N
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Description

(2S)-α-Ethylglutamic acid: , commonly known as eGlu, is a nitrogen-containing organic compound with the molecular formula C₇H₁₃NO₄. It is a potent and competitive antagonist of the metabotropic glutamate receptor 2 (mGluR2). This compound has shown significant potential in scientific research, particularly in the fields of neuroscience and pharmacology, due to its antidepressant and anti-injury effects .

Mechanism of Action

Target of Action

Eglu, also known as Eglumetad or Eglumegad, is a research drug developed by Eli Lilly and Company . The primary targets of this compound are the group II metabotropic glutamate receptors (mGluR 2/3) . These receptors are part of the glutamate receptor family, which plays a crucial role in the central nervous system. They are involved in a variety of physiological functions, including learning, memory formation, and regulation of neuronal excitability .

Mode of Action

This compound acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3) . This means that it binds to these receptors and activates them. It is unclear whether this compound directly interacts with dopamine d2 receptors . The activation of these receptors leads to changes in neuronal excitability with different amplitude and kinetics .

Biochemical Pathways

The activation of mGluR 2/3 receptors by this compound affects several biochemical pathways. These receptors are linked to the inhibition of the cyclic AMP cascade and modulation of ion channels . The activation of these receptors can lead to the inhibition of neurotransmitter release, thus reducing neuronal excitability .

Result of Action

The activation of mGluR 2/3 receptors by this compound has several molecular and cellular effects. In experiments on mice, this compound was found to be as effective as diazepam for treating anxiety symptoms, but without producing any of the negative side effects of diazepam such as sedation and memory impairment . This compound has also been found to be effective in relieving the symptoms of withdrawal from chronic use of both nicotine and morphine in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-α-Ethylglutamic acid typically involves the following steps:

Industrial Production Methods: Industrial production of (2S)-α-Ethylglutamic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: (2S)-α-Ethylglutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of (2S)-α-Ethylglutamic acid .

Scientific Research Applications

(2S)-α-Ethylglutamic acid has a wide range of applications in scientific research:

    Neuroscience: It is used to study the role of mGluR2 receptors in the brain and their involvement in neurological disorders.

    Pharmacology: The compound is investigated for its potential as an antidepressant and its effects on neurotransmission.

    Medicine: Research explores its use in treating conditions such as arthritis and its neuroprotective properties.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

    (2S)-α-Methylglutamic acid: Another mGluR2 antagonist with similar properties.

    (2S)-α-Propylglutamic acid: A compound with a similar structure but different pharmacological profile.

    (2S)-α-Butylglutamic acid: Another analog with variations in its side chain

Uniqueness: (2S)-α-Ethylglutamic acid is unique due to its specific interaction with the mGluR2 receptor and its potent antidepressant effects. Its ability to selectively antagonize mGluR2 receptors makes it a valuable tool in neuroscience research and drug development .

Properties

IUPAC Name

(2S)-2-amino-2-ethylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-2-7(8,6(11)12)4-3-5(9)10/h2-4,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYBYZLHPIALCZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](CCC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415504
Record name EGLU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170984-72-2
Record name EGLU
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170984-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EGLU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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